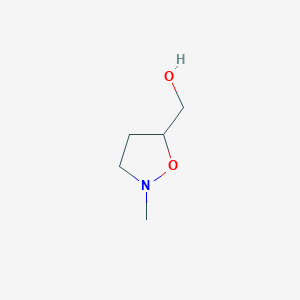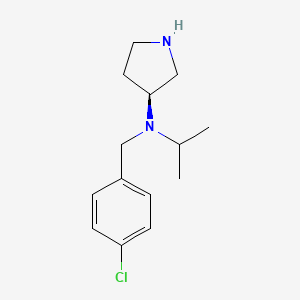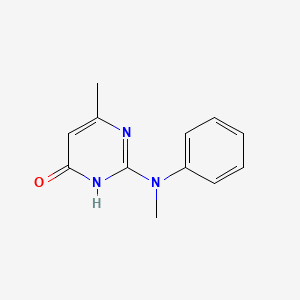
6-(4-Nitrophenyl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with hydroxynaphthyl and nitrophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-hydroxynaphthalene-2-carbaldehyde with 4-nitrobenzaldehyde in the presence of a suitable base, followed by cyclization with guanidine to form the pyrimidinone ring. The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as piperidine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of 2-(6-oxonaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one.
Reduction: Formation of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-aminophenyl)pyrimidin-4(1H)-one.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one depends on its specific application:
Pharmacological Effects: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Fluorescent Probes: The compound’s fluorescence properties can be exploited to monitor biological processes or detect specific biomolecules.
Material Science: Its electronic properties can be harnessed in the design of organic electronic devices.
類似化合物との比較
Similar Compounds
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one: Lacks the nitro group, which may affect its reactivity and applications.
2-(6-Hydroxynaphthalen-2-yl)-6-(4-methylphenyl)pyrimidin-4(1H)-one: Contains a methyl group instead of a nitro group, potentially altering its chemical and physical properties.
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)-6-(4-nitrophenyl)pyrimidin-4(1H)-one is unique due to the presence of both hydroxynaphthyl and nitrophenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from its analogs.
特性
CAS番号 |
651720-53-5 |
|---|---|
分子式 |
C20H13N3O4 |
分子量 |
359.3 g/mol |
IUPAC名 |
2-(6-hydroxynaphthalen-2-yl)-4-(4-nitrophenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H13N3O4/c24-17-8-5-13-9-15(2-1-14(13)10-17)20-21-18(11-19(25)22-20)12-3-6-16(7-4-12)23(26)27/h1-11,24H,(H,21,22,25) |
InChIキー |
CVEQWXFZUCIQGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-Phenylcyclohepta[b]pyrrol-8-yl)acetamide](/img/structure/B12916669.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)
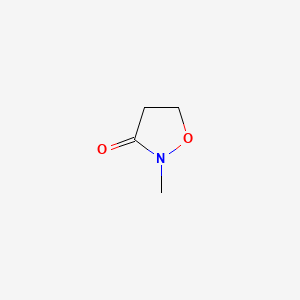
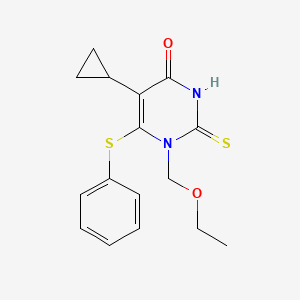
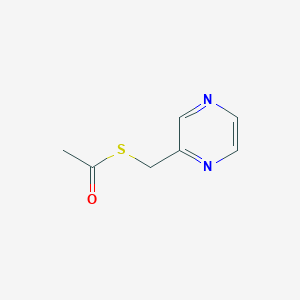
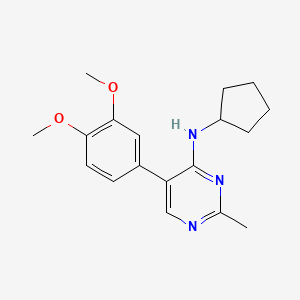
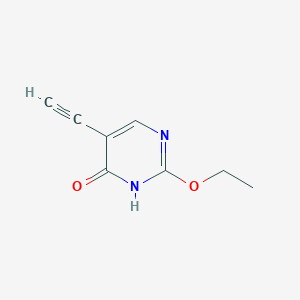
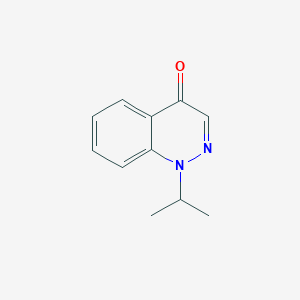
![Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine](/img/structure/B12916726.png)
